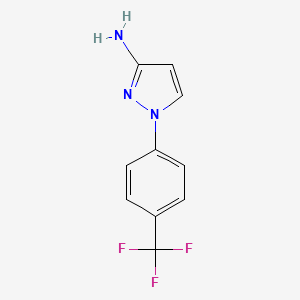
1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoromethylphenyl compounds are a class of organic compounds that contain a trifluoromethyl group (-CF3) attached to a phenyl ring . They are often used in the synthesis of pharmaceuticals and agrochemicals due to their unique physical and chemical properties .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like lipase-catalyzed transesterification . In this process, an enzyme called lipase is used to catalyze the reaction, and the conditions (temperature, enzyme dosage, substrate ratio, and time) are carefully controlled to optimize the reaction .Molecular Structure Analysis
The molecular structure of these compounds can be quite complex. For example, the crystal structure of a similar compound, 1-(4-methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide, is monoclinic with a space group of P21/c .Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite diverse. For instance, kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol enantiomers was achieved through lipase-catalyzed transesterification in organic solvents .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely. For example, 1-(4-(Trifluoromethyl)phenyl)ethanol has a density of 1.2±0.1 g/cm3, a boiling point of 232.8±0.0 °C at 760 mmHg, and a flash point of 98.3±0.0 °C .Applications De Recherche Scientifique
Organic Synthesis
1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amine: serves as a valuable intermediate in organic synthesis. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of the final compounds, making it a sought-after moiety in the design of new organic molecules .
Pharmaceutical Development
This compound is instrumental in the pharmaceutical industry. It’s used as an intermediate in the synthesis of drugs, particularly those targeting the central nervous system. The trifluoromethyl group can significantly impact the biological activity of these drugs .
Agrochemical Production
In agrochemistry, 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amine is utilized to create pesticides and herbicides. Its structural motif is common in compounds that exhibit high activity against a broad spectrum of pests .
AIDS Medication Intermediates
The compound is a key intermediate in the production of AIDS medications. Specifically, it’s used in the synthesis of AD101 (SCH-350581), a chemokine CCR5 antagonist that blocks HIV-1 entry into cells, representing a significant advancement in AIDS treatment .
Enantioselective Synthesis
It plays a critical role in the enantioselective synthesis of secondary alcohols, which are essential building blocks for a wide range of biologically active compounds. This is particularly important in the production of optically pure pharmaceuticals .
Catalysis
The compound is used in catalytic processes, especially those involving lipase-catalyzed transesterification. This application is crucial for achieving kinetic resolution of enantiomers in industrial-scale chemical production .
Antifungal and Antibacterial Agents
Derivatives of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amine have shown promising in vitro antifungal and antibacterial properties. This opens up potential for new treatments against resistant strains of bacteria and fungi .
Chemical Sensors and Dyes
The structural features of this compound make it suitable for use in the development of chemical sensors and dyes. Its electronic properties can be fine-tuned for specific applications, such as in photodynamic therapy or as an electrochromic agent .
Safety and Hazards
Propriétés
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)7-1-3-8(4-2-7)16-6-5-9(14)15-16/h1-6H,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZLASVXJBCPLBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=CC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-3-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-carboxylate](/img/structure/B6332088.png)
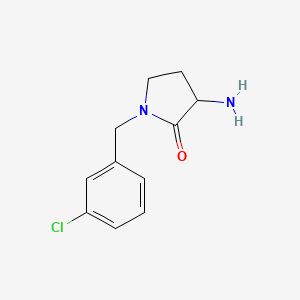
![tert-Butyl 5,5-dichloro-6-oxo-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B6332109.png)


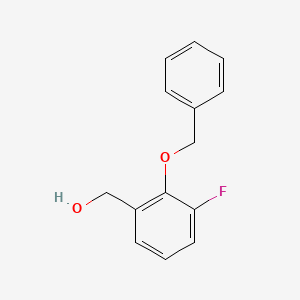

![1-[(4-Nitro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6332140.png)
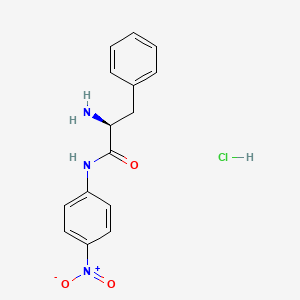
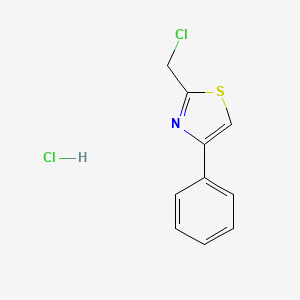

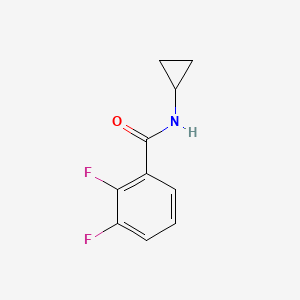
![N-{[1-(Phenylsulfonyl)piperidin-3-yl]carbonyl}-L-valine](/img/structure/B6332192.png)
